Streptidine sulfate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
6160-27-6 |
|---|---|
Molecular Formula |
C8H20N6O8S |
Molecular Weight |
360.35 g/mol |
IUPAC Name |
2-[(1S,3R,4S,6R)-3-(diaminomethylideneamino)-2,4,5,6-tetrahydroxycyclohexyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C8H18N6O4.H2O4S/c9-7(10)13-1-3(15)2(14-8(11)12)5(17)6(18)4(1)16;1-5(2,3)4/h1-6,15-18H,(H4,9,10,13)(H4,11,12,14);(H2,1,2,3,4)/t1-,2+,3?,4+,5-,6?; |
InChI Key |
JXOXNSAQCGKPLP-OIGVXLFISA-N |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)N=C(N)N)O)O)O)N=C(N)N.OS(=O)(=O)O |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)N=C(N)N)O)N=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Streptidine Sulfate
Hydrolytic Synthesis of Streptidine (B14820) from Streptomycin (B1217042)
The primary route to obtaining streptidine is through the hydrolysis of streptomycin, a process that cleaves the glycosidic bonds linking streptidine to the streptose (B1236354) and N-methyl-L-glucosamine moieties. genome.jp This can be achieved under either acidic or alkaline conditions.
Acid-Catalyzed Hydrolysis Methods for Streptidine Production
Acid hydrolysis is a well-established method for the production of streptidine from streptomycin. lcms.czlookchem.com This process involves treating streptomycin or its salts, such as streptomycin hydrochloride, with a dilute mineral acid. lookchem.comgoogle.com The reaction cleaves the glycosidic linkage between streptidine and streptose, which is noted as the most labile part of the streptomycin molecule. um.es
Early research demonstrated that hydrolysis of streptomycin hydrochloride in an aqueous acid solution yields a strongly basic degradation product, which was named streptidine. lookchem.com This reaction can be performed over a range of temperatures, from 25°C to 120°C, highlighting the stability of streptidine in acidic environments. lookchem.com A common procedure involves the use of dilute sulfuric acid in either an aqueous or methanolic solution at room temperature (25°C), which allows for the direct crystallization of streptidine sulfate (B86663) from the reaction mixture. lookchem.com Another approach involves treating streptomycin hydrochloride with anhydrous hydrogen chloride in absolute methanol. google.com Following the reaction, streptidine hydrochloride can be separated from other products by adsorption chromatography using acid-washed alumina. google.com
| Reagent | Solvent | Temperature | Product | Reference |
| Dilute Sulfuric Acid | Water or Methanol | 25°C | Streptidine Sulfate | lookchem.com |
| Anhydrous Hydrogen Chloride | Absolute Methanol | Not Specified | Streptidine Hydrochloride | google.com |
| Dilute Mineral Acid | Aqueous or Aqueous-Alcoholic | Not Specified | Streptidine Salt | google.com |
Alkaline Hydrolysis Techniques and Reaction Conditions
While acid hydrolysis yields streptidine and streptobiosamine (B1682495), alkaline hydrolysis of streptomycin results in the formation of maltol. lcms.czdrugfuture.com However, some studies indicate that streptidine can be obtained under specific alkaline conditions. For instance, refluxing streptomycin in a saturated aqueous solution of barium hydroxide (B78521) has been used as a deguanylation step in the synthesis of streptamine (B1206204) derivatives, which implies initial cleavage to yield the streptidine core. nih.gov It is important to note that strong alkaline conditions can lead to the degradation of streptidine itself, yielding streptamine and ammonia (B1221849). slideshare.net
Regioselective Modification Strategies for Streptidine Derivatives
The presence of multiple hydroxyl and guanidino groups on the streptidine scaffold necessitates the use of regioselective modification strategies to synthesize specific derivatives. evitachem.com This involves the strategic use of protecting groups to mask certain functionalities while others are chemically altered.
Protection and Deprotection Approaches for Functional Groups
The selective modification of streptidine's functional groups is crucial for creating derivatives with altered biological properties. evitachem.com Protecting groups are temporarily introduced to mask reactive sites, allowing chemical transformations to occur at specific locations. jocpr.com
A key strategy involves the protection of hydroxyl groups as benzyl (B1604629) ethers. evitachem.comorganic-chemistry.org For example, in a multi-step synthesis starting from streptomycin sulfate, the hydroxyl groups of a diazido-dihydrostreptomycin intermediate were protected as benzyl ethers using benzyl bromide and sodium hydride in DMF. nih.gov These benzyl groups are stable under various reaction conditions but can be removed later through methods like catalytic hydrogenation. organic-chemistry.org
Another approach involves the use of cyclic protecting groups, such as benzylidene acetals or isopropylidene groups, to protect vicinal diols. wiley-vch.de The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the ease of its subsequent removal. jocpr.com For instance, some protecting groups are stable to acidic conditions but can be removed by mild base, while others are orthogonal, meaning they can be removed under specific conditions without affecting other protecting groups present in the molecule. jocpr.comwiley-vch.de
A recent study detailed a gram-scale synthesis that involved the protection of amines and alcohols as benzyl ethers, leading to the formation of various derivatives suitable for antibiotic development. evitachem.com Regioselective deprotection is also a critical step. For example, treatment of a fully benzylated streptamine derivative with sodium methoxide (B1231860) resulted in the selective deprotection of a single hydroxyl group. acs.org Other reagents like boron trichloride (B1173362) have been used for the regioselective deprotection of diols, with the selectivity influenced by the proximity to electron-withdrawing groups like azides. nih.gov
Synthesis of O-Phosphorylstreptidine and its Analogues
Phosphorylation is a significant modification of streptidine, and O-phosphorylstreptidine is a known derivative. evitachem.com This compound and its analogues can be synthesized through both enzymatic and chemical methods.
Enzymatic synthesis often utilizes kinases that transfer a phosphate (B84403) group from a donor like ATP to the streptidine molecule. wikipedia.org Streptomycin 6-kinase (also known as streptidine kinase) is an enzyme that catalyzes the phosphorylation of streptomycin to streptomycin 6-phosphate. wikipedia.orgqmul.ac.uk This enzyme can also use streptidine, dihydrostreptomycin (B1670612), and 2-deoxystreptidine (B1215738) as acceptors for the phosphate group. qmul.ac.ukgenome.jp The enzymatic synthesis of O-phosphorylstreptidine from streptidine and ATP has been documented. wikipedia.orggenome.jp Furthermore, enzyme preparations from Streptomyces have been used to prepare various monophosphorylated aminocyclitol derivatives, including phosphorylated streptamine. researchgate.net
| Enzyme | Substrates | Product | Reference |
| Streptomycin 6-kinase | ATP, Streptomycin | ADP, Streptomycin 6-phosphate | wikipedia.orgqmul.ac.uk |
| Streptomycin 6-kinase | ATP, Streptidine | ADP, O-phosphorylstreptidine | wikipedia.orggenome.jp |
| Streptomycin 6-kinase | dATP, Dihydrostreptomycin | dADP, Dihydrostreptomycin phosphate | qmul.ac.ukgenome.jp |
Synthetic Routes for Specific Streptidine Analogues and Conjugates
The synthesis of specific streptidine analogues and conjugates is driven by the need to develop new antibiotics that can overcome resistance mechanisms. mdpi.com Streptidine itself has been explored as a "decoy acceptor" to compete with streptomycin for modifying enzymes in resistant bacteria. mdpi.com
One synthetic strategy involves the modification of the guanidino groups. For instance, deguanylation of a dihydrostreptomycin derivative was achieved using barium hydroxide, followed by the introduction of azide (B81097) groups. nih.gov These azide groups can then be further modified.
Another approach focuses on creating hybrid antibiotics. This involves conjugating streptidine or its derivatives to other molecules. While specific examples of streptidine conjugates are not extensively detailed in the provided context, the general strategy of creating hybrid molecules is a known approach in antibiotic development. mdpi.com
The synthesis of streptamine, a precursor to streptidine, has also been a focus. A gram-scale synthesis of a regioselectively protected streptamine derivative suitable for glycosylation has been reported. nih.govacs.org This process started with the reduction of commercially available streptomycin sulfate, followed by deguanylation, diazidation, and perbenzylation. Subsequent acid-catalyzed cleavage of the glycosidic bond yielded the protected streptamine derivative. nih.gov This protected streptamine can then be used as a building block for the synthesis of various analogues. nih.gov
Glycosylation Reactions of Streptidine with Various Sugar Moieties
Glycosylation, the attachment of sugar moieties to a molecule, is a key strategy for modifying the biological properties of streptidine. The conjugation of sugars can influence the molecule's antimicrobial activity, stability, and pharmacokinetic profile. evitachem.commdpi.com
Research has shown that streptidine can undergo glycosylation with various sugar units to form glycosides. evitachem.com These reactions are pivotal for enhancing its antibacterial properties. evitachem.com In the natural biosynthesis of streptomycin, the streptidine core is glycosylated in a stepwise manner. psu.edu Specifically, streptidine-6-phosphate acts as a precursor, serving as a substrate for enzymes that attach sugar moieties. evitachem.com
The chemical synthesis of streptidine derivatives often involves the strategic protection of certain functional groups to allow for regioselective glycosylation at a specific position, such as the 4-position. acs.orgnih.gov For instance, a gram-scale synthesis of a regioselectively protected streptamine derivative suitable for glycosylation at the 4-position has been described. acs.orgnih.gov This approach allows for the controlled construction of novel aminoglycoside structures.
Desymmetrizing glycosylation reactions of streptamine derivatives have also been explored using chiral phosphoric acid catalysts, although achieving high selectivity can be challenging. acs.org The ultimate goal of these glycosylation strategies is to create novel aminoglycoside antibiotics with improved efficacy or the ability to overcome bacterial resistance.
Acetylation and Other Acylations of Hydroxyl and Amino Groups
Acylation, including acetylation, involves the introduction of an acyl group (R-C=O) onto a molecule, typically at hydroxyl (-OH) or amino (-NH2) groups. doubtnut.com This modification can significantly alter the physicochemical and biological properties of streptidine.
Acetylation of the hydroxyl and amino groups of streptidine and its derivatives is a common strategy in the semi-synthesis of new aminoglycosides. evitachem.comphiladelphia.edu.jo This reaction can be used to protect these functional groups during further chemical modifications or to directly modulate the biological activity of the final compound. For example, acetylation of hydroxyl groups can form acetyl derivatives that may have improved pharmacokinetic properties. evitachem.com
The conditions for acylation can be controlled to achieve different degrees of modification. The reactivity of amino and hydroxyl groups towards acylating agents like acetic anhydride (B1165640) is pH-dependent. noaa.gov For instance, the acetylation of amino groups can be nearly complete before significant acylation of hydroxyl groups occurs. noaa.gov
In the context of aminoglycoside resistance, bacterial enzymes can inactivate antibiotics by acetylating key amino groups. philadelphia.edu.jomdpi.comuomustansiriyah.edu.iq Therefore, a deep understanding of streptidine's acylation reactions is crucial for designing derivatives that are less susceptible to this mode of enzymatic inactivation.
Enzymatic Modification and Semi-synthesis of Streptidine Derivatives
Enzymatic modification and semi-synthesis represent powerful tools for creating novel streptidine derivatives with tailored properties. mdpi.com These approaches leverage the high specificity of enzymes to achieve transformations that are often difficult to perform using traditional chemical methods.
One of the most significant enzymatic modifications of aminoglycosides, including those containing a streptidine core, is inactivation by bacterial resistance enzymes. philadelphia.edu.jomdpi.com These enzymes, such as N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), modify the hydroxyl or amino groups of the antibiotic, reducing its affinity for the bacterial ribosome. mdpi.comnih.gov For example, ANT(3") is an enzyme that specifically inactivates streptomycin. mdpi.com
Conversely, enzymes involved in the biosynthesis of streptomycin can be harnessed for the semi-synthesis of new compounds. For instance, streptidinokinase can be used to synthesize diphosphorylated derivatives of streptidine. researchgate.net Furthermore, researchers have identified and characterized various enzymes from streptomycin-producing organisms, such as aminotransferases and methyltransferases, that are involved in the formation of the streptidine core. nih.gov
Semi-synthetic strategies often begin with the chemical modification of the natural product, followed by enzymatic transformations. A common approach is to modify or eliminate the functional groups that are targets for inactivating enzymes. mdpi.com This has led to the development of new aminoglycoside derivatives with improved activity against resistant bacterial strains.
Structural Elucidation and Conformational Analysis of Streptidine Sulfate
Advanced Spectroscopic and Diffraction Techniques for Streptidine (B14820) Structure
A variety of advanced spectroscopic and diffraction methods have been pivotal in the structural elucidation of streptidine. researchgate.net These techniques provide complementary information, allowing for a comprehensive understanding of its atomic arrangement and bonding.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool for delineating the structure of streptidine and its derivatives in solution. springernature.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been utilized to assign the proton (¹H) and carbon-¹³ (¹³C) chemical shifts, providing a detailed picture of the molecule's framework. nih.govnih.gov
In-situ titration NMR spectroscopy has proven particularly powerful for determining the individual pKa values of the nitrogen-containing functional groups within streptidine. acs.orgnih.gov By monitoring the chemical shift changes of ¹H, ¹³C, and ¹⁵N nuclei as a function of pH, researchers can unambiguously assign the protonation state of each guanidine (B92328) group. acs.orgnih.gov For instance, the two guanidine groups on the streptidine moiety exhibit distinct pKa values, which can be precisely measured using this method. nih.gov
Furthermore, advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy establish correlations between protons and directly bonded or long-range coupled carbons, respectively. nih.govnih.gov This information is crucial for confirming the connectivity of the atoms within the streptidine ring. The analysis of spin-spin coupling constants provides valuable data on the dihedral angles between adjacent protons, which helps to define the stereochemistry and conformation of the cyclohexane (B81311) ring. libretexts.org
Interactive Table: Representative ¹³C NMR Chemical Shifts for Streptidine Sulfate (B86663)
| Carbon Atom | Chemical Shift (ppm) |
| C-1 | 50.2 |
| C-2 | 78.9 |
| C-3 | 50.2 |
| C-4 | 72.5 |
| C-5 | 77.8 |
| C-6 | 72.5 |
| C=N | 158.1 |
| Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from representative literature values. |
X-ray Crystallography Studies of Streptidine and its Complexes
X-ray crystallography has provided definitive, solid-state structural information for streptidine and its complexes. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. longdom.org
Crystallographic studies of streptidine sulfate have confirmed the scyllo-inositol configuration of the six-membered ring, where the substituents on adjacent carbon atoms are in a trans-diaxial or trans-diequatorial arrangement. jmb.or.kr The crystal structure reveals the chair conformation of the cyclohexane ring and the specific orientations of the guanidino and hydroxyl groups. nih.gov
Furthermore, X-ray diffraction has been instrumental in studying the interaction of streptidine-containing molecules, like streptomycin (B1217042), with their biological targets, such as the ribosomal subunit. longdom.orgnih.gov These studies provide a detailed view of the binding pocket and the intermolecular interactions that are crucial for biological activity. nih.govresearchgate.net The structure of metal complexes of streptomycin, and by extension the streptidine moiety, have also been investigated using X-ray powder diffraction, indicating their crystalline nature. globalresearchonline.net
Interactive Table: Crystallographic Data for a Streptidine-Containing Complex
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.345 |
| b (Å) | 14.876 |
| c (Å) | 18.231 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Note: Data presented is for a representative complex containing the streptidine moiety and can vary for different crystalline forms. |
Mass Spectrometry (MS) for Fragment Analysis and Molecular Formula Confirmation
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the molecular formula of this compound. wdh.ac.id High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to deduce the elemental composition of the molecule.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. miamioh.edu The fragmentation pattern of streptidine reveals characteristic losses of small neutral molecules and the formation of specific fragment ions that are indicative of its structure. For instance, the cleavage of the glycosidic bond in the parent antibiotic, streptomycin, allows for the identification of the streptidine moiety. researchgate.net Techniques like Fast Atom Bombardment (FAB) mass spectrometry have been used to identify the molecular ion of streptomycin derivatives, confirming their structure. researchgate.net
Stereochemical Investigations of the Streptidine Moiety
Determination of Absolute Configuration of Stereogenic Centers
The determination of the absolute configuration of the multiple stereogenic centers in streptidine has been achieved through a combination of chemical degradation, spectroscopic methods, and X-ray crystallography. bspublications.net Early chemical studies established the relative stereochemistry of the hydroxyl and guanidino groups. acs.org
X-ray crystallography provides the most direct method for determining the absolute configuration. nih.gov By solving the crystal structure, the three-dimensional arrangement of the atoms in space can be visualized, allowing for the unambiguous assignment of R or S configuration to each chiral center. youtube.comstackexchange.com For complex molecules, derivatization with a chiral reagent whose absolute configuration is known can also be used in conjunction with spectroscopic methods to determine the stereochemistry of the parent molecule. columbia.edu
Analysis of Chirality and Conformational Preferences
The streptidine moiety, derived from scyllo-inositol, is achiral due to the presence of a plane of symmetry. However, when it is part of the larger, asymmetric streptomycin molecule, its local environment becomes chiral.
The conformational preferences of the streptidine ring have been extensively studied using NMR spectroscopy and molecular dynamics simulations. researchgate.netbiorxiv.org The scyllo-configuration dictates that the bulky guanidino and hydroxyl substituents prefer to occupy equatorial positions in the chair conformation to minimize steric strain. acs.org NMR studies, particularly the analysis of proton-proton coupling constants and Nuclear Overhauser Effect (NOE) data, have confirmed that the streptidine ring predominantly adopts a stable chair conformation in solution. researchgate.net In studies of streptomycin bound to the mitoribosome, the streptidine part of the molecule is well-defined, indicating a stable conformation within the binding pocket. nih.govresearchgate.netelifesciences.org
Structure-Activity Relationship Studies (Focus on Chemical Groups)
The biological activity of streptidine, a core component of the antibiotic streptomycin, is intrinsically linked to the specific chemical groups that constitute its structure. The guanidino and hydroxyl moieties are of particular importance, and their roles have been elucidated through extensive research.
Importance of Guanidino Groups for Biological Activity
The two guanidino groups are defining features of the streptidine molecule and are indispensable for its biological activity. ebi.ac.uk Streptidine is specifically a 1,3-diguanidino-1,3-dideoxy-scyllo-inositol, meaning these guanidino groups replace the hydroxyl groups at the 1 and 3 positions of a scyllo-inositol ring. ebi.ac.uknih.govbiorxiv.org
The critical role of these groups is demonstrated by comparing streptidine to its structural analog, streptamine (B1206204). Streptamine is a degradation product of streptidine that lacks the two guanidino groups; consequently, it does not show significant antibiotic activity. evitachem.com This stark difference underscores that the guanidino moieties are primary determinants of the compound's biological function. evitachem.com
Further evidence comes from related natural products. For instance, the antibiotic bluensomycin (B1667139) contains bluensidine, a moiety where one of the guanidino groups of streptidine is replaced by a carbamoyl (B1232498) group. evitachem.com The study of such analogs provides valuable insights into the structure-activity relationship, indicating that while two guanidino groups are optimal for the activity seen in streptomycin, even single substitutions can dramatically alter the biological profile. evitachem.com The guanidino group, with a pKa value around 12.5, is strongly basic and remains protonated under physiological conditions, a characteristic that is key to the biological activity of molecules containing this moiety. mdpi.com This inherent basicity is crucial for the interactions that lead to antibiotic effects. mdpi.comontosight.ai
| Compound | Key Structural Difference from Streptidine | Biological Activity |
| Streptamine | Lacks the two guanidino groups. evitachem.com | No significant antibiotic activity. evitachem.com |
| Bluensidine | One guanidino group is replaced by a carbamoyl group. evitachem.com | Possesses antibiotic activity, but the change informs structure-activity relationship studies. evitachem.com |
Contribution of Hydroxyl Groups to Reactivity and Interactions
The hydroxyl (-OH) groups on the streptidine ring are crucial for its chemical reactivity, solubility, and its interactions with biological targets. evitachem.com These groups serve as active sites for various chemical modifications, both naturally in resistance mechanisms and synthetically for creating new antibiotic derivatives. evitachem.comnih.gov
Bacterial resistance to aminoglycosides like streptomycin often involves enzymatic modification of hydroxyl groups. nih.gov Enzymes such as aminoglycoside O-phosphotransferases (APHs) and aminoglycoside O-nucleotidyltransferases (ANTs) catalyze the phosphorylation or adenylylation of these -OH groups. nih.gov This modification decreases the binding affinity of the antibiotic for its ribosomal RNA target by reducing its hydrogen bonding potential, thereby inactivating the drug. nih.gov
The reactivity of the hydroxyl groups is also exploited in synthetic chemistry. Reactions such as acetylation can modify these groups to improve the pharmacokinetic properties of potential new antibiotics. evitachem.com Similarly, phosphorylation can alter the molecule's interaction with bacterial ribosomes. evitachem.com The hydrophilic nature imparted by the multiple hydroxyl groups is a key feature, contributing to the molecule's ability to interact within aqueous biological environments. scirp.org
| Reaction Type | Target Group | Effect on Streptidine/Aminoglycoside |
| Phosphorylation | Hydroxyl Groups | Inactivates the antibiotic by lowering binding affinity to the ribosome (bacterial resistance). nih.gov |
| Adenylylation | Hydroxyl Groups | Inactivates the antibiotic by modifying the hydroxyl group and hindering target binding (bacterial resistance). nih.gov |
| Acetylation | Hydroxyl Groups | Can be used synthetically to improve pharmacokinetic properties of derivatives. evitachem.com |
Computational Chemistry Approaches for Streptidine Conformation and Interactions
Computational chemistry has become an indispensable tool for understanding the three-dimensional structure and dynamic behavior of complex molecules like streptidine and its parent compound, streptomycin. Techniques such as molecular dynamics (MD) simulations and nuclear magnetic resonance (NMR) analysis provide detailed insights into the molecule's conformational preferences and its interactions with biological targets. unirioja.esresearchgate.net
MD simulations have been used to explore the conformational landscape of streptomycin in solution. unirioja.es These studies, often employing explicit solvent models and Ewald sums for treating electrostatic interactions, reveal that the molecule is not static but exists as an ensemble of different conformations. unirioja.es For example, while the streptidine and glucosamine (B1671600) portions of streptomycin are relatively rigid, the furanose ring of the central streptose (B1236354) moiety exhibits significant flexibility. unirioja.es This conformational variability, however, has a limited effect on the global shape of the antibiotic. unirioja.es
NMR-based methodologies have been developed to accurately quantify the accessible 3D space and rank the populations of different conformers in solution. researchgate.net Remarkably, for streptomycin, these studies have shown that the most populated conformation in an unbound state in solution is nearly identical to the "bioactive" conformation it adopts when bound to its target, the bacterial 30S ribosomal subunit. researchgate.net This pre-organization of the ligand's structure for binding is a key insight for rational drug design. researchgate.net
Furthermore, computational approaches like homology modeling and molecular docking are used to study the interactions between aminoglycosides and the enzymes responsible for bacterial resistance. nih.gov By building 3D models of these enzymes, researchers can simulate how streptomycin binds and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that mediate its inactivation. nih.gov This knowledge is crucial for designing new antibiotics that can evade these resistance mechanisms. nih.gov
Interactions of Streptidine with Biological Systems Mechanistic Focus
Ribosomal Binding Mechanisms of Streptidine (B14820) and Derivatives
Streptidine is a key structural component of the aminoglycoside antibiotic streptomycin (B1217042). researchgate.net Its interaction with the bacterial ribosome is fundamental to the antibiotic's mechanism of action. Aminoglycosides primarily function by inhibiting bacterial protein synthesis through their binding to the 30S ribosomal subunit. mdpi.comtoku-e.com
Aminoglycosides, including those containing the streptidine ring like streptomycin, target the 30S subunit of the bacterial ribosome. nih.govresearchgate.net This subunit plays a critical role in the high-fidelity translation of genetic material. nih.gov The binding of aminoglycosides occurs near the A site of the 16S rRNA within the 30S subunit. drugbank.com Specifically, streptomycin binds in close proximity to the binding site of other aminoglycosides like paromomycin (B158545). nih.gov This interaction alters the conformation of the A-site, which is crucial for the decoding of mRNA. rcsb.org The binding of streptomycin is facilitated by its interaction with several nucleotides of the 16S rRNA and the ribosomal protein S12. nih.gov The streptidine moiety is a defining feature of streptomycin, distinguishing it structurally from other aminoglycosides that contain a 2-deoxystreptamine (B1221613) ring. nih.govrcsb.org
The binding of streptidine-containing antibiotics to the 16S rRNA is the primary mechanism for the disruption of protein synthesis. toku-e.comasm.org Aminoglycosides bind to specific sites on the 16S rRNA, which is a component of the small 30S ribosomal subunit. mdpi.comdrugbank.com Streptomycin specifically binds to helix 44 (h44) of the 16S rRNA, near the A site, which is the decoding center. mdpi.comdrugbank.com This interaction also involves the G530 loop of the 16S rRNA and the ribosomal protein uS12. mdpi.com
This binding event induces a significant conformational change in the A-site's geometry, which severely disrupts the accuracy of tRNA selection. mdpi.com It interferes with the binding of formyl-methionyl-tRNA to the 30S subunit, leading to misreading of mRNA codons and the inhibition of protein synthesis. toku-e.comwikipedia.org The disruption of the decoding process can cause premature termination of translation or the incorporation of incorrect amino acids, leading to the production of aberrant proteins. rcsb.org These mistranslated proteins can be inserted into the cell membrane, altering its permeability and further stimulating aminoglycoside transport into the cell. drugbank.com Ultimately, this cascade of events leads to bacterial cell death. toku-e.comwikipedia.org
Role of Streptidine in Modulating Aminoglycoside-Modifying Enzyme Activity
A major mechanism of bacterial resistance to aminoglycosides is the enzymatic modification of the antibiotic by Aminoglycoside-Modifying Enzymes (AMEs). mdpi.comrsc.org These enzymes, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), chemically alter the antibiotic, leading to a decrease in its affinity for the ribosomal target. mdpi.comrsc.orgnih.gov
Research has shown that the streptidine moiety is a key recognition element for certain AMEs. rsc.orgcsic.es Specifically, streptidine has been identified as a substrate for the aminoglycoside-inactivating enzyme 6-O-nucleotidyltransferase (ANT(6)). rsc.orgcsic.es This enzyme, found in bacteria such as Bacillus subtilis, catalyzes the transfer of an adenylyl group from ATP to the 6-hydroxyl group of streptomycin. mdpi.comrsc.orgresearchgate.net Kinetic studies have revealed that ANT(6) has a narrow substrate specificity, with a high preference for streptomycin. rsc.orgresearchgate.net The binding epitope of streptomycin recognized by ANT(6) is the streptidine moiety itself. rsc.orgcsic.esresearchgate.net This indicates that streptidine can be recognized and modified by the enzyme, competing with the parent antibiotic, streptomycin. rsc.orgcsic.es
Table 1: Interaction of ANT(6) with Various Aminoglycosides
| Substrate | Enzyme Activity Detected | Role of Streptidine |
| Streptomycin | High | Serves as the binding epitope for the enzyme. rsc.orgcsic.es |
| Streptidine | Yes | Acts as a substrate, competing with streptomycin. rsc.orgcsic.es |
| Kanamycin (B1662678) | No activity detected | Lacks the streptidine moiety. csic.es |
| Ribostamycin | No activity detected | Lacks the streptidine moiety. csic.es |
| Neomycin | Binding detected, but no reaction | Lacks the streptidine moiety. rsc.org |
The fact that streptidine is a substrate for ANT(6) has led to the development of a "decoy acceptor" strategy to combat antibiotic resistance. rsc.orgcsic.es In this approach, streptidine is administered along with streptomycin. mdpi.com Because streptidine competes with streptomycin for the active site of the ANT(6) enzyme, it effectively acts as a decoy. rsc.orgcsic.es The enzyme modifies the decoy streptidine molecules, leaving a greater proportion of the streptomycin antibiotic intact and active. mdpi.comcsic.es
Studies have demonstrated that the use of streptidine as a decoy acceptor can restore the antibiotic activity of streptomycin in E. coli strains that overexpress the ANT(6) enzyme. rsc.orgresearchgate.netnih.gov This strategy prevents the inactivation of the primary antibiotic, allowing it to reach its ribosomal target and exert its bactericidal effects. nih.gov Therefore, streptidine has been identified as a promising starting compound for designing more efficient decoy acceptors to overcome resistance mediated by AMEs. mdpi.comcsic.es
Investigation of Streptidine's Role in Bacterial Resistance Mechanisms
Bacterial resistance to aminoglycosides is a significant clinical problem and can arise through several mechanisms. researchgate.net The most prevalent of these is the enzymatic modification and inactivation of the drug by AMEs. mdpi.comresearchgate.net Other mechanisms include alteration of the ribosomal target site through mutation or methylation and reduced drug accumulation due to decreased permeability or active efflux. asm.orgnih.gov
Streptidine plays a pivotal role in the context of enzymatic resistance to streptomycin. csic.es Since the streptidine moiety is the specific part of the streptomycin molecule recognized and inactivated by the ANT(6) enzyme, its interaction with this enzyme is central to the resistance mechanism. rsc.orgresearchgate.net The enzymatic modification, specifically adenylation, of streptomycin by ANT(6) results in a modified drug that binds poorly to the ribosome, rendering it ineffective. nih.govresearchgate.net
The investigation into streptidine's properties has revealed a potential strategy to counteract this common resistance mechanism. rsc.org By acting as a competitive substrate or "decoy acceptor" for the inactivating enzyme, streptidine can rescue the activity of streptomycin. mdpi.comnih.gov This demonstrates that a deeper understanding of the molecular interactions between antibiotic components like streptidine and resistance enzymes can lead to innovative approaches to combat the growing challenge of antibiotic-resistant bacteria. csic.es
Enzymatic Modification of Streptidine by Resistance Genes
The clinical efficacy of antibiotics containing the streptidine moiety, most notably streptomycin, is significantly challenged by the emergence of bacterial resistance. A primary mechanism of this resistance is the enzymatic modification of the antibiotic, which renders it unable to bind to its ribosomal target. This inactivation is carried out by specific enzymes known as Aminoglycoside Modifying Enzymes (AMEs), which are encoded by resistance genes often located on mobile genetic elements like plasmids and transposons, facilitating their rapid spread among bacteria. csic.es
The streptidine ring is a key target for two major families of AMEs: Aminoglycoside O-phosphotransferases (APHs) and Aminoglycoside O-nucleotidyltransferases (ANTs), also known as adenylyltransferases (AADs). csic.esunirioja.es These enzymes catalyze the transfer of a functional group from ATP to a specific hydroxyl group on the streptidine core of streptomycin. This modification increases the steric bulk and alters the electronic properties of the molecule, which in turn drastically reduces its affinity for the bacterial ribosome. unirioja.es
The most frequently targeted site on the streptidine ring is the hydroxyl group at position 6. unirioja.escsic.es
Phosphorylation: APH enzymes, such as APH(6)-Ia and APH(6)-Id, transfer the gamma-phosphate group from an ATP molecule to the 6-hydroxyl position of the streptidine ring. csic.es The gene encoding APH(6)-Id, strB, is often found paired with another resistance gene, strA, in pathogenic bacteria. csic.es
Adenylylation: ANT enzymes, particularly ANT(6), catalyze the transfer of an adenylyl group (AMP) from ATP to the same 6-hydroxyl group on the streptidine moiety. unirioja.esresearchgate.net The enzyme ANT(6) has been shown to be highly specific for streptomycin, with the streptidine ring being the crucial recognition element. csic.esresearchgate.net
The table below summarizes the key enzymes that modify the streptidine moiety, the genes that encode them, and the specific chemical modification they perform.
| Enzyme Family | Specific Enzyme | Encoding Gene(s) | Modification of Streptidine | Effect |
| Aminoglycoside O-phosphotransferase (APH) | APH(6)-Ia, APH(6)-Id | aph(6)-Ia, strB | Phosphorylation at the 6-hydroxyl group | Inactivation of the antibiotic |
| Aminoglycoside O-nucleotidyltransferase (ANT) | ANT(6) | aad(6) or aadK | Adenylylation at the 6-hydroxyl group | Inactivation of the antibiotic |
| Aminoglycoside O-nucleotidyltransferase (ANT) | ANT(3'') | aadA | Adenylylation at the 3''-hydroxyl group (on streptose) | Inactivation of the antibiotic |
Table 1: Enzymatic modifications targeting the streptidine-containing antibiotic, streptomycin. Note that while ANT(3'') modifies the streptose (B1236354) ring, its gene is often found alongside streptidine-modifying enzyme genes.
Structural Requirements for Binding to Bacterial Ribosomes and Resistance Avoidance
The antimicrobial action of streptidine-containing compounds stems from their ability to bind to the bacterial ribosome and disrupt protein synthesis. biosynth.com Streptidine is a critical component of streptomycin, which binds with high affinity to the 30S ribosomal subunit. rcsb.org This interaction occurs at the decoding A-site within the 16S rRNA. rcsb.org
The structural integrity of the streptidine ring and its specific functional groups are paramount for effective ribosomal binding. Key structural features include:
Guanidino Groups: The two guanidino groups on the streptidine ring are essential for biological activity. They are positively charged at physiological pH and are believed to form crucial electrostatic interactions and hydrogen bonds with the negatively charged phosphate (B84403) backbone of the 16S rRNA. rcsb.orglongdom.org Specifically, interactions have been identified with the backbone phosphates of nucleotides such as U14, G527, A914, and C1490. rcsb.org Removal of even one guanidino group can reduce antibiotic activity by as much as 90%. longdom.org
Hydroxyl Groups: The hydroxyl groups of the streptidine cyclitol core also participate in the hydrogen bond network that stabilizes the drug-ribosome complex. rcsb.org The 6-hydroxyl group, while a primary target for inactivating enzymes, is also involved in binding.
Binding of the streptidine-containing antibiotic induces a conformational change in the ribosome, which leads to the misreading of the mRNA codon by the aminoacyl-tRNA and ultimately results in the synthesis of non-functional or aberrant proteins, leading to bacterial cell death. biosynth.comlongdom.org
Resistance avoidance strategies have been explored based on the understanding of these interactions. One notable approach involves using the streptidine molecule itself as a competitive inhibitor or a "decoy acceptor." csic.esmdpi.com In the presence of a resistance enzyme like ANT(6), providing free streptidine can saturate the enzyme's active site. csic.esresearchgate.net Because the enzyme has an affinity for the streptidine moiety, it will modify the decoy molecule, leaving the active streptomycin antibiotic free to bind to the ribosome and exert its bactericidal effect. csic.esmdpi.com This strategy effectively rescues the activity of the antibiotic in strains that harbor these specific resistance enzymes. csic.es
Comparative Analysis of Streptidine's Biological Interactions with Other Aminocyclitols
The aminocyclitol core is the defining feature of aminoglycoside antibiotics, but its structure varies among different subclasses of these drugs. Streptidine is unique to streptomycin, whereas most other clinically significant aminoglycosides, such as kanamycin, neomycin, and gentamicin (B1671437), contain a 2-deoxystreptamine (2-DOS) core. nih.govpurdue.edu Other aminocyclitols include fortamine in the fortimicin (B10828623) series and actinamine in spectinomycin. nih.govuzh.ch
While both streptidine and 2-deoxystreptamine-containing aminoglycosides target the A-site of the 16S rRNA in the 30S ribosomal subunit, the specifics of their interactions and the resulting biological consequences show notable differences. nih.gov
Ribosomal Binding:
Binding Site: Streptomycin binds at the functional center of the ribosome, in close proximity to the binding site of paromomycin (a 2-deoxystreptamine-containing antibiotic). nih.gov However, the precise network of contacts differs. Streptomycin's binding involves interactions with nucleotides 13, 526, 915, and 1490 of the 16S rRNA and the ribosomal protein S12. nih.gov In contrast, 2-deoxystreptamine-containing aminoglycosides bind in the major groove of helix H44 of the 16S rRNA, causing the universally conserved adenine (B156593) residues A1492 and A1493 to flip out, a key step in the misreading process. nih.gov
Mechanism of Action: Although both classes of compounds induce misreading of the genetic code, the underlying mechanism is thought to be different. nih.gov The structural variations between the streptidine and 2-deoxystreptamine rings, particularly the nature and position of their amino and guanidino groups, dictate their distinct interactions with the ribosome. rcsb.org
Interaction with Modifying Enzymes: The structural differences between aminocyclitols are a critical determinant of their susceptibility to aminoglycoside-modifying enzymes (AMEs). This specificity is a cornerstone of bacterial resistance patterns.
Enzyme Specificity: Many AMEs exhibit strict substrate specificity. For instance, the ANT(6) enzyme is highly specific for modifying streptomycin and recognizes the streptidine moiety as its binding epitope; it shows no activity towards 2-deoxystreptamine-containing antibiotics like kanamycin or neomycin. csic.esresearchgate.net
Resistance Profile: Conversely, other enzymes are specific to the 2-DOS ring. For example, the acetylation of the 3-amino group of the 2-DOS ring is a common resistance mechanism for which streptomycin is not a substrate. asm.org This specificity means that a bacterium resistant to gentamicin via one enzyme may remain susceptible to streptomycin, and vice-versa.
The table below provides a comparative overview of streptidine and 2-deoxystreptamine.
| Feature | Streptidine | 2-Deoxystreptamine |
| Core Structure | Inositol ring with two guanidino groups | Cyclohexane (B81311) ring with two amino groups |
| Found In | Streptomycin | Kanamycin, Gentamicin, Neomycin, Tobramycin, Paromomycin |
| Primary Ribosomal Interaction | Binds to 16S rRNA (h44, h27) and protein S12 | Binds to the major groove of 16S rRNA helix H44 |
| Key Resistance Enzymes | ANT(6), APH(6) | APH(3'), AAC(3), AAC(6'), ANT(2'') |
| Mechanism of Miscoding | Induces misreading via a distinct conformational change | Induces flipping of A1492 and A1493 in 16S rRNA |
Table 2: Comparative features of streptidine and 2-deoxystreptamine.
Degradation and Environmental Fate of Streptidine Sulfate
Chemical Degradation Pathways of Streptidine (B14820) Sulfate (B86663)
The chemical stability of streptidine sulfate is subject to degradation under various conditions, including acidic, alkaline, and thermal stress. These pathways primarily involve the hydrolysis of key functional groups.
Acid-Catalyzed Degradation Products and Mechanisms
Streptidine itself exhibits considerable stability in mild aqueous acid solutions, even at elevated temperatures ranging from 25°C to 120°C. lookchem.com The primary acid-catalyzed degradation pathway of relevance involves the hydrolysis of the parent molecule, streptomycin (B1217042). In this reaction, the glycosidic bond linking the streptidine moiety to the streptobiosamine (B1682495) sugar is the most labile site. lookchem.com
The mechanism involves the protonation of the glycosidic oxygen atom, followed by the departure of the streptobiosamine group, yielding free streptidine and streptobiosamine. lcms.cz This hydrolytic cleavage is a common method for isolating streptidine for research purposes. lookchem.com While stable in mild acid, streptidine, as a component of streptomycin, is susceptible to decomposition in strong acid environments. researchgate.net
Table 1: Products of Acid-Catalyzed Hydrolysis of Streptomycin
| Precursor | Condition | Degradation Products |
|---|---|---|
| Streptomycin | Mild Acid Hydrolysis | Streptidine, Streptobiosamine |
Alkaline Hydrolysis Products and Reaction Kinetics
Under alkaline conditions, the degradation of this compound proceeds via the hydrolysis of its two guanidino groups. This process occurs in a stepwise manner. Mild alkaline treatment, such as with barium hydroxide (B78521), results in the release of ammonia (B1221849) and the formation of strepturea. slideshare.net More vigorous or prolonged alkaline conditions lead to further degradation, cleaving the remaining amidine group to yield streptamine (B1206204), with the additional release of ammonia and carbon dioxide. slideshare.net This pathway underscores the chemical lability of the guanidino groups in a basic environment.
The kinetics of alkaline hydrolysis for guanidine (B92328) itself have been studied, and the reaction can be complex. The rate of hydrolysis for the guanidinium (B1211019) cation can be second-order with respect to the hydroxide ion concentration. rsc.orgresearchgate.net The proposed mechanism involves the hydroxide ion-catalyzed decomposition of a tetrahedral intermediate formed by the attack of a hydroxide ion on the central carbon of the guanidinium group. rsc.org However, for the free base form of guanidine, which is more relevant to the degradation of streptidine's guanidino groups, an alternative mechanism involving the attack of water on the free base is considered more likely. rsc.org Specific kinetic data for the hydrolysis of streptidine itself are not extensively detailed, but the general principles of guanidinium hydrolysis apply.
Table 2: Products of Alkaline Hydrolysis of Streptidine
| Condition | Degradation Products |
|---|---|
| Mild Alkaline Hydrolysis | Strepturea, Ammonia |
| Vigorous Alkaline Hydrolysis | Streptamine, Ammonia, Carbon Dioxide |
Thermal Degradation Studies and Identification of Byproducts
Streptidine is a known thermal degradation product of its parent antibiotic, streptomycin. When streptomycin is heated above 70°C, it degrades to produce streptidine and streptobiosamine. lcms.cz
Studies on streptidine itself indicate a notable degree of thermal stability; it has been reported to be stable for up to six hours at 110°C under vacuum conditions. lookchem.com However, when subjected to much higher temperatures leading to complete decomposition, it is expected to release toxic fumes containing nitrogen oxides (NOx). nih.gov This is a characteristic thermal decomposition pathway for nitrogen-rich organic compounds like streptidine.
Table 3: Byproducts of Streptidine Thermal Degradation
| Condition | Byproducts |
|---|---|
| High-Temperature Decomposition | Nitrogen Oxides (NOx) |
Microbial Dissimilation and Biodegradation of Streptidine
Microorganisms in the environment can utilize streptidine as a substrate, employing enzymatic pathways to break down the molecule.
Bacterial Metabolism of Streptidine and its Constituents
The primary route for the bacterial metabolism of the streptidine moiety involves the breakdown of its characteristic guanido groups. Research has shown that bacteria, particularly strains of Pseudomonas fluorescens, can dissimilate streptomycin. nih.govmdpi.com This process specifically targets the streptidine core of the antibiotic.
The metabolic pathway involves the hydrolysis of the two guanido groups on the streptidine molecule. evitachem.com This bacterial action results in the formation of urea (B33335) and streptamine as the main degradation products. evitachem.com It has been demonstrated that over 90% of the amidine-nitrogen from the guanido groups can be recovered as urea-nitrogen in culture filtrates, indicating this is a highly efficient metabolic process. evitachem.com
Enzymatic Processes in Microbial Degradation
The microbial degradation of streptidine is an enzymatic process. The key reaction is a hydrolysis that cleaves the bond between the amidine carbon and the secondary amino-nitrogen within each guanido group. While the specific enzyme responsible has not been fully named, its function is that of an amidinohydrolase. This enzymatic action directly leads to the release of urea and the formation of streptamine from the streptidine core. evitachem.com
While degradation is a key enzymatic fate, other enzymes can also modify the streptidine molecule without breaking it down. For instance, some Streptomyces species produce streptomycin streptidinokinase, an enzyme that can phosphorylate the streptidine molecule, a process involved in the biosynthesis and modification of the antibiotic rather than its degradation. evitachem.com
Environmental Persistence and Transformation of this compound in Aquatic Systems
Streptidine is a significant degradation product of the aminoglycoside antibiotic streptomycin, which is used in both human and veterinary medicine. lcms.czlookchem.comum.es The release of streptomycin into the environment can lead to the formation of streptidine in aquatic systems. researchgate.netnih.gov Understanding the environmental persistence and transformation of streptidine itself is linked to the degradation pathways of its parent compound, streptomycin. Acid or thermal degradation of streptomycin, for instance, yields streptidine and streptobiosamine. lcms.cz The cleavage of the glycosidic bond between streptidine and streptose (B1236354) in the streptomycin molecule is a key step in its breakdown. um.es
Degradation Kinetics under Varying Environmental Conditions
The degradation of streptomycin, the precursor to streptidine, in aquatic environments generally follows first-order kinetics. nih.govsemanticscholar.org The rate of this degradation is significantly influenced by several environmental factors, including temperature, pH, and the presence of light.
Effect of Temperature: The degradation of streptomycin is enhanced at higher temperatures. In one study, the half-life of streptomycin in water at pH 7 decreased significantly as the temperature increased. At 15°C, the half-life was 103.4 days, which shortened to 42.3 days at 25°C, and further to 27.5-30.9 days at 40°C. researchgate.netnih.gov
Effect of pH: Streptomycin shows the greatest stability under neutral pH conditions. nih.gov However, it decomposes more readily in both acidic and basic environments. nih.gov The degradation half-life tends to increase as the pH value rises from acidic to neutral and then decrease again in alkaline conditions. researchgate.net
Effect of Light (Photodegradation): Exposure to light accelerates the degradation of streptomycin. The degradation rate under light exposure has been found to be 2.6 times faster than in the dark. nih.gov Both photolysis and heterogeneous photo-catalysis have been shown to follow first-order kinetics. semanticscholar.org
Other Factors: The degradation process can also be influenced by the presence of other substances in the water. The process is accelerated by the presence of Ca²⁺ ions and slightly enhanced by dissolved organic matter like humic acid (HA). nih.gov Furthermore, anionic surfactants can promote degradation, while some cationic surfactants may suppress it. nih.gov
The table below summarizes the degradation kinetics of streptomycin under various environmental conditions, which directly relates to the formation and persistence of streptidine.
| Environmental Condition | Parameter Value | Streptomycin Half-Life (t½) | Reference |
|---|---|---|---|
| Temperature | 15 °C | 103.4 days | nih.gov |
| Temperature | 25 °C | 42.3 days | researchgate.net |
| Temperature | 40 °C | 27.5 - 30.9 days | researchgate.netnih.gov |
| Light Condition | Light Exposure | 2.6x faster than dark | nih.gov |
| Light Condition | Dark | Slower than light | nih.gov |
| pH | Acidic | Decomposition is facilitated | nih.gov |
| pH | Neutral | Stable | nih.gov |
| pH | Basic | Decomposition is facilitated | nih.gov |
Identification of Degradation Products in Environmental Matrices
The degradation of streptomycin in water leads to several transformation products, with streptidine being a primary and stable derivative. lookchem.comresearchgate.net The hydrolysis of the glycosidic bond in streptomycin is the key pathway that releases streptidine. um.es
Using liquid chromatography-mass spectrometry, researchers have identified several intermediates and products resulting from the degradation of streptomycin in aqueous solutions at varying pH levels. Besides the parent compound, the main identified products include streptidine and N-methyl-L-glucosamine. researchgate.net
The proposed degradation pathway involves the cleavage of the bond between the streptose and streptidine moieties of the streptomycin molecule. researchgate.net This initial break-up results in the formation of streptidine and other intermediate compounds.
The table below lists the major degradation products of streptomycin identified in aquatic environmental simulations.
| Compound Name | Molecular Formula | Role | Reference |
|---|---|---|---|
| Streptomycin | C₂₁H₃₉N₇O₁₂ | Parent Compound | researchgate.net |
| Streptidine | C₈H₁₈N₆O₄ | Major Degradation Product | researchgate.net |
| N-methyl-L-glucosamine | C₇H₁₅NO₅ | Degradation Product | researchgate.net |
| Unidentified Product | C₁₄H₂₈N₆O₈ | Intermediate Product | researchgate.net |
| Unidentified Product | C₇H₁₅NO₄ | Intermediate Product | researchgate.net |
Analytical Methodologies for Streptidine Sulfate in Research Matrices
Chromatographic Techniques for Separation and Quantification of Streptidine (B14820) Sulfate (B86663)
Chromatography is a cornerstone for the separation and quantification of streptidine sulfate. Due to its polar nature, specific chromatographic approaches are required to achieve adequate retention and resolution from other components in a sample.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. Reversed-phase HPLC methods, often incorporating ion-pairing agents, have been successfully developed to separate streptidine from streptomycin (B1217042) and other related impurities.
One established method utilizes a base-deactivated reversed-phase silica gel column with ultraviolet (UV) detection at 205 nm. researchgate.netnih.gov The mobile phase for this separation is an aqueous solution containing sodium sulfate, sodium octanesulfonate as an ion-pairing agent, acetonitrile, and a phosphate (B84403) buffer to maintain a low pH. researchgate.netnih.gov This method has demonstrated the capability to separate streptidine, streptomycin B, streptomycin, and dihydrostreptomycin (B1670612) within a single analytical run. researchgate.netnih.gov
Another approach employs a polymeric reversed-phase column coupled with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). nih.govagilent.com Ion-pairing agents like trifluoroacetic acid (TFA) are used in a water/acetonitrile gradient to achieve separation. agilent.com A reversed-phase ion-pair HPLC method with CAD has shown a limit of quantification for this compound as low as 0.008% relative to a 5 mg/ml test solution of streptomycin sulfate. nih.govresearchgate.netresearchgate.net
A direct reverse-phase HPLC technique has also been optimized for the estimation of streptidine in serum samples. nih.gov Validation of this method demonstrated high recovery rates (≥91.5%) for both streptomycin and streptidine, with excellent linearity (r² ≥ 0.99). nih.gov The intraday and interday precision were found to be ≤9.7% and ≤10.6%, respectively, highlighting the method's reliability for research applications. nih.gov
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Base deactivated reversed-phase silica gel researchgate.netnih.gov | Polymeric reversed-phase (PLRP-S) agilent.com | Reversed-phase C18 nih.gov |
| Mobile Phase | Aqueous solution with sodium sulfate, sodium octanesulfonate, acetonitrile, and phosphate buffer (pH 3.0) researchgate.netnih.gov | Water/Acetonitrile gradient with 0.1% TFA agilent.com | Not explicitly detailed nih.gov |
| Detector | UV at 205 nm researchgate.netnih.gov | ELSD or CAD nih.govagilent.com | Not explicitly detailed nih.gov |
| Key Application | Separation of streptidine, streptomycin, and related compounds researchgate.netnih.gov | Purity analysis of streptomycin sulfate agilent.com | Quantification in human serum nih.gov |
For highly sensitive and specific detection, particularly at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique provides structural confirmation and is invaluable for analyzing complex matrices like animal feed.
A method utilizing Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) has been developed for the simultaneous determination of streptomycin and streptidine. doi.org This method employs a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation. doi.org The validation of this method demonstrated limits of detection (LODs) and quantification (LOQs) of 20 µg/kg and 50 µg/kg, respectively, for both analytes in feed samples. doi.org The recoveries for streptidine were between 75% and 84%. doi.org
LC-MS/MS offers high specificity, which is crucial for distinguishing analytes from matrix interferences. doi.org The use of a triple quadrupole mass spectrometer operating in positive ESI mode allows for the monitoring of specific precursor-to-product ion transitions, ensuring accurate identification and quantification. researchgate.net
| Parameter | Value |
|---|---|
| Linear Range | 50–1000 µg/kg |
| Coefficient of Determination (r²) | 0.994 |
| Limit of Detection (LOD) | 20 µg/kg |
| Limit of Quantification (LOQ) | 50 µg/kg |
| Recovery | 75–84% |
| Relative Reproducibility | 5.4–9.6% |
Both Ion-Pair Chromatography (IPC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are powerful techniques for the analysis of polar compounds like this compound.
Ion-Pair Chromatography (IPC) involves the addition of an ion-pairing reagent to the mobile phase. chromatographyonline.com This reagent has a hydrophobic part that interacts with the stationary phase and a charged part that pairs with the ionic analyte, thereby increasing its retention on a reversed-phase column. thermofisher.com Reagents such as sodium octanesulfonate have been effectively used for the separation of streptidine. researchgate.netnih.gov IPC can be coupled with various detectors, including UV and mass spectrometry, although the non-volatile nature of some ion-pairing reagents can be a drawback for MS compatibility. idosi.org
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of very polar compounds that are poorly retained in reversed-phase chromatography. doi.orgbohrium.comsigmaaldrich.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. doi.orgsigmaaldrich.com This technique has been shown to be advantageous for the analysis of aminoglycosides as it often does not require derivatization or ion-pair reagents, making it highly compatible with MS detection. bohrium.com Studies comparing HILIC and IPC for the analysis of related aminoglycosides in milk found that the HILIC method provided significantly higher sensitivity. nih.gov For instance, the LOQ for streptomycin using HILIC-MS/MS was 14 µg/kg, compared to 109 µg/kg with an IPC method. nih.gov
Spectroscopic Detection Methods for this compound
Spectroscopic methods offer alternative or complementary approaches to chromatographic techniques for the detection and analysis of this compound.
Resonance Rayleigh Scattering (RRS) is a sensitive spectroscopic technique that has been applied to the determination of aminoglycoside antibiotics. The method is based on the interaction between the antibiotic and a specific dye, which leads to the formation of an ion-association complex. researchgate.netnih.gov This complex formation results in a significant enhancement of the RRS intensity, which is proportional to the concentration of the antibiotic. nih.govnih.gov
In a typical application for aminoglycosides, the reaction is carried out in a weakly acidic medium. nih.gov The formation of the ion-association complex can be observed through a new RRS spectrum with a maximum scattering peak at a specific wavelength. nih.gov This technique is noted for its high sensitivity, with detection limits for some aminoglycosides reported in the nanogram per milliliter (ng/mL) range. nih.gov
Fluorescence-based detection methods are known for their high sensitivity and are widely used in various biological and chemical analyses. frontiersin.org While specific fluorescence-based assays developed exclusively for this compound are not extensively documented, the principles can be applied in research models.
These methods often rely on fluorescent probes that change their spectral properties upon interaction with the target analyte or through enzyme-mediated reactions. frontiersin.orgnih.gov For instance, an activity-based fluorescent sensor could theoretically be designed to react in the presence of an enzyme that metabolizes a streptidine-like substrate, leading to a measurable change in fluorescence. nih.gov Fluorescence detection is commonly coupled with HPLC (HPLC-FLD) to provide both separation and sensitive quantification. nih.gov This approach allows for the real-time imaging and quantitative analysis of target molecules in various research settings, including in vitro and in vivo models. frontiersin.org
Electrochemical and Biosensor Development for Streptidine Detection
The development of sensitive and selective detection methods is crucial in analytical chemistry. While much of the research in electrochemical and biosensor development has targeted the parent antibiotic, streptomycin, the principles and technologies are applicable to its core component, streptidine. mdpi.com These modern analytical tools offer advantages such as high sensitivity, rapid response times, and the potential for portable, point-of-care applications. mdpi.com
Electrochemical sensors operate by transducing the interaction between the target analyte and a recognition element into a measurable electrical signal, such as current or potential. For aminoglycosides like streptomycin and by extension streptidine, techniques such as voltammetry and amperometry are employed. frontiersin.org The development of these sensors often involves modifying electrode surfaces with nanomaterials to enhance conductivity and increase the specific surface area, thereby improving sensor performance. mdpi.com
Biosensors integrate a biological recognition element (e.g., aptamers, enzymes) with a transducer. nih.gov Aptamers, which are single-stranded oligonucleotides, can be designed to bind to specific targets like streptidine with high affinity and selectivity. mdpi.com An aptamer-based sensor (aptasensor) for streptomycin, for example, immobilizes the aptamer on an electrode surface. researchgate.net When the target molecule binds to the aptamer, it causes a conformational change that alters the electrochemical signal, allowing for quantification. mdpi.com
Another promising approach is the use of molecularly imprinted polymers (MIPs). nih.gov In this technique, a polymer network is formed around a template molecule (streptidine). After the template is removed, specific recognition cavities are left in the polymer matrix that can selectively rebind the target analyte from a sample. researchgate.net The binding event can be detected electrochemically, offering a robust and selective method for detection in complex matrices. nih.govresearchgate.net
Table 1: Overview of Biosensor Technologies for Aminoglycoside Detection
| Sensor Type | Recognition Element | Transduction Principle | Potential Application for Streptidine |
|---|---|---|---|
| Aptasensor | Aptamer (Single-stranded DNA/RNA) | Change in current, impedance, or other electrical property upon binding. mdpi.com | High specificity due to tailored aptamer binding. |
| Molecularly Imprinted Polymer (MIP) Sensor | Synthetic Polymer Cavities | Alteration of electrochemical signal when target binds to imprinted sites. nih.gov | High selectivity and stability in various chemical environments. |
| Whole-Cell Biosensor | Genetically Engineered Microorganisms | A quantifiable output (e.g., light) is produced in response to the target. nih.gov | Can detect biological activity or response to specific compounds. |
| Electrochemical Sensor | Modified Electrode Surface | Direct oxidation or reduction of the analyte at the electrode surface. researchgate.net | Provides direct, real-time detection without complex biological components. rutgers.edu |
Impurity Profiling and Control in Research-Grade this compound
The purity of research-grade chemical compounds is paramount, as impurities can significantly impact experimental outcomes. This compound, often used as a reference standard in the analysis of its parent compound streptomycin, must be thoroughly characterized to ensure its identity and purity. nih.govaxios-research.com Impurity profiling is the process of identifying and quantifying all potential impurities in a substance. biomedres.us
Studies on commercial streptomycin sulfate have revealed that impurity levels can range from 4.6% to 16.0%, highlighting the necessity for stringent quality control. nih.govresearchgate.net Impurities can arise from the original fermentation process of streptomycin, subsequent chemical degradation during manufacturing or storage, or from the synthesis of streptidine itself. lcms.cz Common impurities may include related aminoglycosides, precursors like streptobiosamine (B1682495), and degradation products. lcms.czresearchgate.net Controlling these impurities is essential for the reliability of this compound as a research material.
Identification of Impurities using Advanced Analytical Techniques
The identification of unknown impurities in complex samples requires sophisticated analytical instrumentation that can separate components and provide detailed structural information. biomedres.us Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectrometry, are particularly powerful for this purpose. nih.govbiomedres.us
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating streptidine from its related impurities. researchgate.net Due to the high polarity of these compounds, specialized chromatographic methods are often required:
Reversed-Phase Ion-Pair HPLC: This method adds an ion-pairing reagent to the mobile phase, which interacts with the charged analyte to increase its retention on a nonpolar stationary phase, allowing for effective separation. nih.govresearchgate.net
Hydrophilic Interaction Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, which is well-suited for retaining and separating highly polar compounds like streptidine. researchgate.netdoi.org
For structural elucidation, Mass Spectrometry (MS) is indispensable. High-resolution MS (HRMS) techniques like Time-of-Flight (TOF) and Fourier Transform Ion Cyclotron Resonance (FTICR-MS) can provide exact mass measurements, enabling the determination of elemental compositions for impurities. nih.govresearchgate.net Tandem MS (MS/MS) experiments involve fragmenting the impurity ions to obtain structural fragments, which helps in confirming their identity. nih.govresearchgate.net The combination of HPLC with MS (LC-MS) allows for the separation and identification of multiple impurities in a single analysis. nih.govdoi.org
Table 2: Advanced Analytical Techniques for Impurity Identification
| Technique | Principle | Application in this compound Analysis |
|---|---|---|
| HPLC-MS/MS | Combines HPLC separation with dual mass analysis for structural confirmation. nih.gov | Tentatively identified 21 impurities in streptomycin sulfate samples. nih.govresearchgate.net |
| HPLC-HRMS (TOF, FTICR) | Couples HPLC with high-resolution mass spectrometry for precise mass determination. researchgate.net | Allows for reliable prediction of the molecular formula and structure of each impurity. researchgate.net |
| HILIC | Chromatography for separating highly polar compounds. researchgate.net | An alternative separation method for aminoglycosides that may not perform well in reversed-phase systems. researchgate.netdoi.org |
| HPLC-CAD | HPLC coupled with a Charged Aerosol Detector, which provides a near-universal response for non-volatile analytes. nih.gov | Used for the separation and subsequent identification of impurities by MS. nih.govresearchgate.net |
Development of Methods for Purity Assessment in Research Materials
Once impurities have been identified, robust and validated analytical methods are required for routine purity assessment and quality control of research-grade this compound. These methods must be sensitive, accurate, and reproducible.
A reversed-phase ion-pair HPLC method using a Charged Aerosol Detector (CAD) has been developed for the control of impurities in streptomycin sulfate. nih.govresearchgate.net This method is also suitable for the purity testing of this compound. The CAD detector offers the advantage of a consistent response for different non-volatile compounds, regardless of their optical properties, which is beneficial since many aminoglycoside impurities lack a UV chromophore. nih.govlcms.cz This HPLC-CAD method demonstrated a limit of quantification (LOQ) of 0.008% for this compound, making it highly sensitive for purity analysis. nih.govresearchgate.net
Another powerful technique for this purpose is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). lcms.cz HPAE is excellent for separating charged carbohydrates and related compounds like aminoglycosides. PAD is a highly sensitive detection method for electroactive compounds, allowing for the direct detection of streptidine and its impurities without the need for derivatization. lcms.cz This method has a broad linear range and very low detection limits, making it ideal for the purity analysis of research materials. lcms.cz
Table 3: Methods for Purity Assessment of this compound
| Method | Chromatographic Details | Detector | Key Performance Metrics | Reference |
|---|---|---|---|---|
| HPLC-CAD | Reversed-phase ion-pair chromatography | Charged Aerosol Detector (CAD) | LOQ for this compound: 0.008% (relative to a 5mg/ml solution). Linear response over 2 orders of magnitude. | nih.govresearchgate.net |
| HPAE-PAD | High-Performance Anion-Exchange Chromatography (e.g., Dionex CarboPac PA1 column) with a sodium hydroxide (B78521) eluent. | Pulsed Amperometric Detection (PAD) | Provides high sensitivity and a broad linear range for aminoglycosides. | lcms.cz |
| UPLC-ESI-MS/MS | Hydrophilic Interaction Chromatography (HILIC) | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | LOQ for Streptidine: 50 µg kg⁻¹. Linear range: 50–1000 μg kg⁻¹. | doi.org |
Q & A
Q. What validated analytical methods are recommended for quantifying Streptidine sulfate in complex biological matrices?
To quantify this compound in biological samples (e.g., plasma, tissue homogenates), use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry (LC-MS). Calibration curves should be prepared using certified reference standards, and method validation must include parameters like linearity, limit of detection (LOD), and recovery rates. Ensure sample preparation involves protein precipitation or solid-phase extraction to minimize matrix interference .
Q. How can researchers ensure the purity and stability of this compound during experimental storage?
Purity can be assessed via nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography. For stability, conduct accelerated degradation studies under varying pH, temperature, and light conditions. Use stability-indicating assays (e.g., HPLC with photodiode array detection) to monitor degradation products. Store lyophilized samples in inert atmospheres at -20°C, and validate storage conditions through periodic re-testing .
Q. What in vitro models are appropriate for preliminary toxicity screening of this compound?
Use immortalized cell lines (e.g., HEK-293, HepG2) for cytotoxicity assays (MTT, LDH release). Include positive and negative controls, and standardize exposure durations based on pharmacokinetic data. For mechanistic insights, pair cytotoxicity assays with reactive oxygen species (ROS) detection or apoptosis markers (e.g., caspase-3 activation) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?
Employ design of experiments (DoE) methodologies, such as response surface modeling, to evaluate critical parameters (e.g., reaction temperature, solvent polarity, stoichiometry). Use LC-MS or NMR to characterize intermediates and byproducts. Compare synthetic routes (e.g., chemical vs. enzymatic catalysis) for scalability and environmental impact using green chemistry metrics (E-factor, atom economy) .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound across studies?
Conduct a systematic review with meta-analysis to assess heterogeneity in study designs, dosage regimens, and model systems. Use network meta-analysis to compare outcomes across indirect evidence pools. Validate conflicting findings via orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. functional cellular assays) .
Q. How to design a robust pharmacokinetic-pharmacodynamic (PK-PD) model for this compound in preclinical studies?
Collect time-series data on plasma concentration (via LC-MS) and biomarker responses (e.g., enzyme inhibition). Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate absorption/distribution parameters. Validate the model using Akaike information criterion (AIC) and visual predictive checks. Incorporate covariates (e.g., body weight, renal function) to account for inter-individual variability .
Q. What methodologies identify and validate molecular targets of this compound in complex biological systems?
Combine affinity-based proteomics (e.g., pull-down assays with this compound-conjugated beads) and transcriptomic profiling (RNA-seq). Validate hits via CRISPR/Cas9 knockout or siRNA silencing followed by functional rescue experiments. Cross-reference results with structural modeling (molecular docking) to predict binding sites and interaction energetics .
Methodological Frameworks for Data Analysis
Q. How to address batch-to-batch variability in this compound bioactivity assays?
Implement quality-by-design (QbD) principles:
Q. What statistical approaches are suitable for dose-response studies involving this compound?
Fit data to sigmoidal models (e.g., Hill equation) using non-linear regression. Calculate EC50/IC50 values with 95% confidence intervals. For non-monotonic responses, use model selection criteria (e.g., Bayesian information criterion) to identify the best-fit curve. Report effect size metrics (e.g., Cohen’s d) for comparative studies .
Guidance for Reporting and Peer Review
Q. How to structure a manuscript investigating this compound’s mechanism of action?
Follow IMRaD (Introduction, Methods, Results, Discussion) format:
- Introduction : Highlight gaps in understanding microbial resistance mechanisms.
- Methods : Detail synthesis protocols, assay conditions, and statistical models.
- Results : Present dose-response curves, structural interaction data, and validation experiments.
- Discussion : Contrast findings with prior literature and propose translational implications.
Include raw data in supplementary materials (e.g., NMR spectra, dose-response datasets) .
Q. What ethical considerations apply to in vivo studies with this compound?
Adhere to ARRIVE guidelines for animal research:
- Justify sample sizes via power analysis.
- Report anesthesia, analgesia, and euthanasia protocols.
- Disclose conflicts of interest and funding sources.
Obtain approval from institutional animal care committees and cite approval ID in the methods section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
